Cyclotrisiloxane

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclotrisiloxane, specifically hexamethylcyclotrisiloxane, is an organosilicon compound with the molecular formula and a molecular weight of approximately 222.46 g/mol. It is commonly referred to as the cyclic trimer of dimethylsiloxane and is characterized by a colorless or white volatile solid state. The compound adopts a planar structure, which contributes to its strained nature, making it reactive under certain conditions .

Hexamethylcyclotrisiloxane is part of a larger family of siloxanes, which are silicon-oxygen compounds that exhibit unique chemical properties. This compound serves as a precursor for various silicone polymers and has applications in diverse fields ranging from materials science to cosmetics.

- Reactions with Organolithium Reagents: It reacts with organolithium reagents to yield dimethylsilanols upon hydrolysis. The reaction can be represented as follows:

This reaction highlights the compound's utility in synthesizing siloxane derivatives .

- Polymerization: Hexamethylcyclotrisiloxane can undergo cationic polymerization, leading to the formation of longer siloxane chains. The polymerization process is influenced by factors such as solvent type and concentration, which affect the reactivity ratios of the monomers involved .

Hexamethylcyclotrisiloxane can be synthesized through various methods:

- Hydrolysis of Silanes: A common method involves the hydrolysis of silanes under controlled conditions, leading to the formation of cyclic siloxanes.

- Cationic Polymerization: As mentioned earlier, this method utilizes cationic catalysts to promote the polymerization of dimethylsiloxane monomers into cyclic structures.

- Thermal Decomposition: Another approach includes thermally decomposing larger siloxanes to yield hexamethylcyclotrisiloxane as a product .

Hexamethylcyclotrisiloxane finds applications in several domains:

- Silicone Polymers: It serves as a precursor for silicone polymers that exhibit high thermal resistance, chemical stability, and weathering resistance.

- Coatings: The compound is utilized in coatings due to its excellent thermal stability and resistance to environmental degradation.

- Cosmetics: Due to its low toxicity and favorable skin properties, hexamethylcyclotrisiloxane is used in various cosmetic products .

Interaction studies involving hexamethylcyclotrisiloxane primarily focus on its reactivity with other compounds in polymerization processes. Research indicates that additives can significantly influence the equilibration reactions within siloxane systems, affecting both the kinetics and thermodynamics of polymer formation .

Hexamethylcyclotrisiloxane shares structural similarities with other cyclic siloxanes. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Octamethylcyclotetrasiloxane | Larger cyclic structure; used in high-performance materials. | |

| Decamethylcyclopentasiloxane | Even larger cyclic structure; exhibits superior thermal stability. | |

| Dimethylsiloxane | Linear structure; widely used in various applications including lubricants. |

Hexamethylcyclotrisiloxane is unique due to its specific three-membered cyclic structure, which contributes to its distinct chemical reactivity compared to both linear and larger cyclic siloxanes. Its ability to undergo targeted reactions makes it valuable in specialized applications within materials science and polymer chemistry .

Cyclotrisiloxanes are low-molecular-weight cyclic siloxanes with the general formula $$(R2SiO)3$$, where $$R$$ denotes organic substituents such as methyl, vinyl, or phenyl groups. The planar ring structure imposes steric strain, influencing their reactivity and physical properties. For example, hexamethylcyclotrisiloxane (D3), with the formula $$[(CH3)2SiO]_3$$, is a colorless, volatile liquid widely used in polymer synthesis.

Historical Development of Cyclotrisiloxane Chemistry

The synthesis of cyclotrisiloxanes emerged during the early 20th-century exploration of organosilicon compounds. Key milestones include:

- 1904–1937: Pioneering work by chemists like A. Stock and K. Andrianov on siloxane chemistry, including cyclic structures.

- 1940s–1950s: Large-scale production of dimethylsiloxanes, with cyclotrisiloxanes identified as byproducts of hydrolysis reactions.

- Modern Era: Development of controlled polymerization methods and specialized derivatives for niche applications.

Classification of Cyclotrisiloxane Compounds

Cyclotrisiloxanes are classified based on substituent groups and ring strain:

- Methyl-Substituted: Dominated by D3, the simplest cyclic siloxane.

- Vinyl-Modified: Trivinyltrimethylcyclotrisiloxane (CAS 3901-77-7) enables copolymerization with unsaturated monomers.

- Aryl-Substituted: Hexaphenylcyclotrisiloxane (CAS 512-63-0) exhibits thermal stability and optoelectronic properties.

- Fluorinated Derivatives: Tris(trifluoropropyl)trimethylcyclotrisiloxane (D3F), a PFAS-related compound with environmental concerns.

Significance in Organosilicon Chemistry

Cyclotrisiloxanes are foundational to silicone polymer production. Their ring-opening polymerization (ROP) yields polydimethylsiloxane (PDMS), a material with exceptional thermal stability and biocompatibility. Additionally, they serve as:

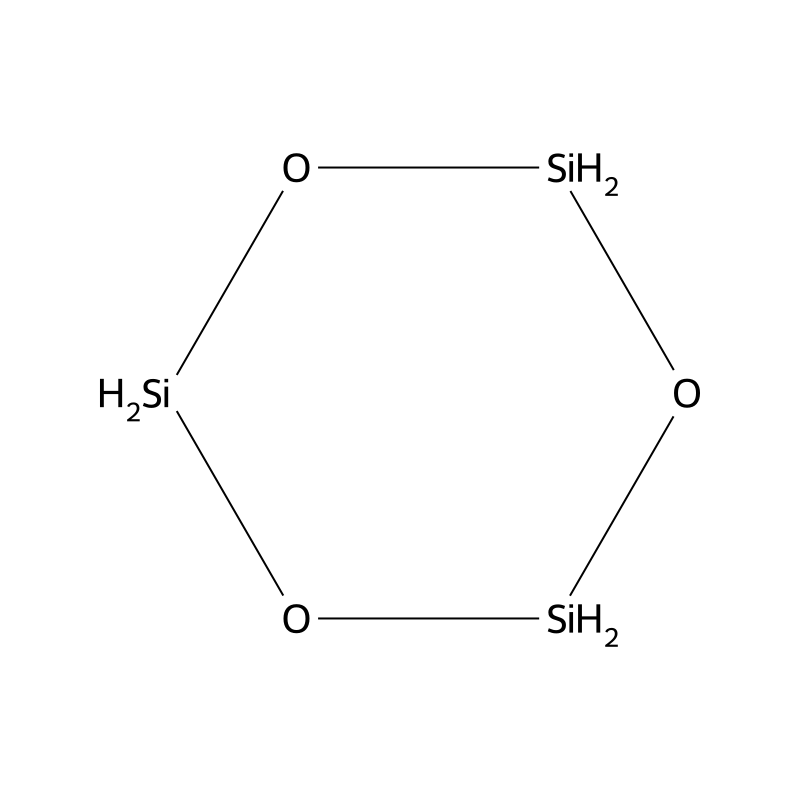

Cyclotrisiloxanes represent a fundamental class of cyclic organosilicon compounds characterized by a six-membered ring structure containing alternating silicon and oxygen atoms [1]. The basic molecular framework consists of three silicon atoms and three oxygen atoms arranged in a cyclic configuration, with the general formula (RSiO)₃, where R represents various organic substituents [2]. The most extensively studied member of this family is hexamethylcyclotrisiloxane, which adopts the molecular formula [(CH₃)₂SiO]₃ and serves as a prototype for understanding the structural characteristics of cyclotrisiloxanes [3].

The ring architecture of cyclotrisiloxanes exhibits a predominantly planar configuration, as demonstrated through electron diffraction studies of hexamethylcyclotrisiloxane vapor [4]. This planar structure incorporates larger oxygen valence angles of 125±5° compared to silicon valence angles of 115±5°, with the methyl groups extending above and below the plane of the ring [4]. The equilibrium bond positions of methyl groups make a probable angle of 112±6° with silicon atoms, while temperature motion allows an average change in interatomic distances of approximately 0.09 Å [4].

X-ray structural investigations have revealed that trisiloxane rings maintain an approximately planar structure with maximum divergence of atoms from the ring planes typically not exceeding 0.01 Å [5]. This structural characteristic remains consistent across various substitution patterns, although the degree of planarity can vary depending on the nature and size of substituents attached to the silicon atoms [5]. The fundamental ring system demonstrates remarkable structural stability, with the planar configuration being maintained even in sterically strained fused polycyclic systems where departure from planarity rarely exceeds 0.4 Å [5].

The molecular architecture of cyclotrisiloxanes can be understood through the concept of silicon-oxygen π-d interaction, which provides a comprehensive explanation for the observed geometry even in extremely complicated organocyclosiloxane molecules [5]. This interaction influences the overall ring configuration and contributes to the characteristic properties of these compounds, including their ability to serve as monomers for polysiloxane synthesis [6] [7].

Bond Angles and Molecular Strain in the Cyclic Structure

The cyclic structure of cyclotrisiloxanes introduces significant molecular strain due to the geometric constraints imposed by the six-membered ring system [5]. Silicon-oxygen-silicon bond angles in trisiloxane rings typically range from 131° to 134°, which are among the smallest known for siloxane systems [5]. These constrained bond angles represent a departure from the optimal geometry that would be observed in linear siloxane chains, resulting in inherent ring strain [8].

Electron diffraction analysis of hexamethylcyclotrisiloxane has established silicon-oxygen bond distances of 1.66±0.04 Å and silicon-carbon distances of 1.88±0.04 Å [4]. The relatively short silicon-oxygen distance suggests a larger ionic character of the bond than that indicated by electronegativity considerations alone [4]. These bond length measurements provide crucial insights into the electronic structure and bonding characteristics of the cyclotrisiloxane system.

Molecular orbital studies have demonstrated that the silicon-oxygen-silicon angles in cyclotrisiloxanes are in close correspondence with experimental angle frequency distributions observed in tetrahedral rings of silicates and siloxanes [9]. The calculated barrier to tilting in these systems is remarkably small at approximately 4 kilojoules per mole, indicating significant flexibility in the bond angles despite the apparent strain [9]. This flexibility allows for conformational changes while maintaining the overall ring integrity.

The molecular strain in cyclotrisiloxanes manifests as evidence of steric strain, as indicated by the planar structure that minimizes unfavorable interactions [5]. Disruption of ring planarity would require an even greater decrease in silicon-oxygen-silicon bond angles, which would weaken the silicon-oxygen bonds and diminish ring stability [5]. The compromise between minimizing angle strain and maintaining bond strength results in the characteristic planar configuration observed in most cyclotrisiloxane derivatives.

Quantum chemical calculations have revealed that the silicon-oxygen bond lengths correlate inversely with silicon-oxygen-silicon angles, following the established relationship for siloxane systems [9]. As bond angles narrow, silicon-oxygen bonds lengthen, demonstrating the interconnected nature of geometric parameters in these strained cyclic systems [9]. This relationship has been confirmed through extensive experimental studies comparing bond length and angle data across different cyclotrisiloxane derivatives.

Substitution Patterns in Cyclotrisiloxanes

Methyl-Substituted Cyclotrisiloxanes

Methyl-substituted cyclotrisiloxanes represent the most extensively characterized members of this compound class, with hexamethylcyclotrisiloxane serving as the archetypal example [2] [8]. This compound, bearing the Chemical Abstracts Service registry number 541-05-9, demonstrates the fundamental structural properties characteristic of methyl-substituted derivatives [2]. The molecular weight of hexamethylcyclotrisiloxane is 222.46 grams per mole, and it exhibits a planar ring configuration with significant ring strain [8].

The methyl substituents in hexamethylcyclotrisiloxane adopt specific orientational preferences that minimize steric interactions while accommodating the geometric constraints of the six-membered ring [4]. Structural studies have shown that methyl groups extend above and below the plane of the ring, with their equilibrium bond positions making angles of approximately 112±6° with the silicon atoms [4]. This arrangement allows for optimal space utilization while maintaining the integrity of the cyclic siloxane framework.

Methyl-substituted cyclotrisiloxanes demonstrate distinctive reactivity patterns due to their strained ring structure [8] [10]. The ability of these compounds to intercept reactive species has been attributed to their rigid, planar structure and the resultant release of strain upon ring expansion [10]. This characteristic makes hexamethylcyclotrisiloxane particularly valuable as a trapping reagent for short-lived intermediates, including silanones and silyenes [10].

The thermal behavior of methyl-substituted cyclotrisiloxanes reveals important insights into their structural stability [11]. Melting transition enthalpies exhibit specific patterns related to the length and nature of alkyl substituents, with hexamethylcyclotrisiloxane showing characteristic phase transitions that reflect the molecular packing arrangements in the solid state [11]. These thermal properties are directly related to the molecular architecture and the degree of intermolecular interactions present in the crystalline form.

Polymerization studies of methyl-substituted cyclotrisiloxanes have demonstrated that these compounds readily undergo ring-opening reactions under both anionic and cationic conditions [6] [7]. The ring strain present in these molecules provides the thermodynamic driving force for polymerization, with the release of strain energy contributing to the overall reaction energetics [8]. The polymerization behavior is influenced by the specific substitution pattern and the degree of steric hindrance around the silicon centers.

Phenyl-Substituted Cyclotrisiloxanes

Phenyl-substituted cyclotrisiloxanes exhibit markedly different structural and physical properties compared to their methyl-substituted counterparts [12] [13]. Hexaphenylcyclotrisiloxane, with the molecular formula [(C₆H₅)₂SiO]₃ and Chemical Abstracts Service number 512-63-0, represents the fully phenyl-substituted derivative with a molecular weight of 594.88 grams per mole [13]. The incorporation of phenyl groups significantly alters the molecular architecture and introduces new considerations for steric interactions and electronic effects.

The structural characteristics of phenyl-substituted cyclotrisiloxanes demonstrate modifications to the basic ring geometry observed in methyl derivatives [14]. Comparative studies have shown that the replacement of methyl groups with phenyl substituents in hexaphenylcyclotrisiloxane dramatically reduces the melting temperature relative to hexamethylcyclotrisiloxane [14]. This effect reflects the different packing arrangements and intermolecular interactions present in phenyl-substituted systems.

Mixed phenyl-methyl substitution patterns provide additional insights into the structure-property relationships of cyclotrisiloxanes [12] [14]. Trimethyltriphenylcyclotrisiloxane, bearing Chemical Abstracts Service number 546-45-2, exemplifies this class of compounds with a molecular weight of 408.67 grams per mole [12]. The presence of both methyl and phenyl substituents introduces the possibility of geometric isomerism, with distinct cis and trans configurations exhibiting different physical and chemical properties [12].

X-ray crystallographic studies of phenyl-substituted cyclotrisiloxanes have revealed important details about molecular packing and conformational preferences [14]. The phenyl rings adopt specific orientational arrangements that minimize steric interactions while accommodating the constraints imposed by the cyclic siloxane framework [14]. These arrangements influence both the solid-state structure and the solution-phase behavior of phenyl-substituted derivatives.

The thermal stability and polymerization behavior of phenyl-substituted cyclotrisiloxanes differ substantially from methyl-substituted analogs [14]. Phenyl substituents enhance the rigidity and crystallizability of organopolysiloxanes, contributing to improved thermal properties and altered reaction kinetics [14]. The presence of aromatic substituents also influences the electronic environment around silicon atoms, affecting both the thermodynamics and kinetics of ring-opening polymerization reactions.

Fluorinated Cyclotrisiloxanes

Fluorinated cyclotrisiloxanes represent a specialized class of derivatives that incorporate fluorine-containing substituents to impart unique properties and enhanced performance characteristics [15] [16] [17]. These compounds are typically synthesized through reactions involving fluorine-containing organohalosilanes with appropriate disiloxanediols, leading to cyclotrisiloxanes bearing various fluoroalkyl groups [15]. The most extensively studied fluorinated derivative is 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane, which bears Chemical Abstracts Service number 2374-14-3 [17].

The molecular architecture of fluorinated cyclotrisiloxanes demonstrates the accommodation of bulky trifluoropropyl groups within the constraints of the six-membered siloxane ring [17]. This compound exists as two distinct configurational isomers, referred to as cis and trans forms, with each silicon atom bonded to one methyl group and one 3,3,3-trifluoropropyl group [17]. In the cis form, all identical pendant groups lie on the same side of the siloxane ring, whereas in the trans form, the arrangement differs with one pendant group type on each side [17].

The physical properties of fluorinated cyclotrisiloxanes reflect the influence of fluorine incorporation on molecular behavior [17]. The melting point range extends from -1.9°C for the cis isomer to 35°C for the trans isomer, demonstrating the significant impact of stereochemical configuration on thermal properties [17]. The boiling point range spans from 239°C for the cis isomer to 242°C for the trans isomer, with a vapor pressure of 0.88 hectopascals at 25°C [17].

Fluorinated cyclotrisiloxanes exhibit enhanced thermal stability compared to their non-fluorinated counterparts, making them valuable for specialized applications requiring high-temperature performance [15] [16]. The presence of fluoroalkyl substituents significantly alters the electronic environment around silicon atoms and influences both the ring strain and the reactivity of these compounds [15]. The trifluoropropyl groups provide improved resistance to thermal degradation and oxidation.

The polymerization behavior of fluorinated cyclotrisiloxanes follows patterns similar to other cyclotrisiloxane derivatives but with modified kinetics and thermodynamics due to the presence of electron-withdrawing fluoroalkyl groups [15] [16]. These compounds readily undergo ring-opening polymerization in the presence of both alkaline catalysts such as potassium hydroxide and acid catalysts such as trifluoromethanesulfonic acid [15]. The resulting polymers exhibit unique properties including enhanced thermal stability and specialized surface characteristics.

Stereochemical Considerations

Cis and Trans Isomers

Geometric isomerism in cyclotrisiloxanes arises from the different spatial arrangements of substituents around the silicon atoms within the six-membered ring structure [18] [17]. The presence of mixed substituents on silicon centers creates the possibility for distinct cis and trans configurations, which exhibit different physical properties and chemical behaviors [18]. These stereochemical variations are particularly important in cyclotrisiloxanes bearing both methyl and phenyl substituents or in fluorinated derivatives with mixed substitution patterns.

The cis configuration in cyclotrisiloxanes is characterized by the arrangement of identical substituents on the same side of the siloxane ring plane [17] [18]. In contrast, the trans configuration features identical substituents positioned on opposite sides of the ring [17] [18]. These different arrangements result from the geometric constraints of the six-membered ring and the steric requirements of the various substituents attached to silicon atoms.

Experimental evidence for cis and trans isomerism in cyclotrisiloxanes has been obtained through detailed Nuclear Magnetic Resonance spectroscopic studies and X-ray crystallographic analysis [18]. For example, cis,trans-1,3,5-trihydroxy-1,3,5-triphenylcyclotrisiloxane has been isolated and characterized as a stable crystalline form, demonstrating the ability of these compounds to exist in defined stereochemical configurations [18]. The isolation of pure stereoisomers provides opportunities for studying structure-property relationships in detail.

The fluorinated cyclotrisiloxane 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane exemplifies the practical significance of cis and trans isomerism [17]. The cis isomer exhibits a melting point of -1.9°C and a boiling point of 239°C, while the trans isomer shows a melting point of 35°C and a boiling point of 242°C [17]. These substantial differences in thermal properties reflect the different molecular packing arrangements and intermolecular interactions present in each stereoisomeric form.

The polymerization behavior of cis and trans isomers can differ significantly, with important implications for polymer synthesis and properties [14]. Studies have shown that geometric isomers of cyclotrisiloxanes exhibit different polymerization rates and produce polymers with distinct characteristics [14]. The stereochemical configuration of the monomer influences both the kinetics of ring-opening polymerization and the microstructure of the resulting polymer chains.

Silicon-29 Nuclear Magnetic Resonance spectroscopy provides a powerful tool for distinguishing between cis and trans isomers of cyclotrisiloxanes [18]. Different stereoisomers exhibit characteristic chemical shift patterns that reflect the different electronic environments around silicon atoms [18]. These spectroscopic signatures enable the identification and quantification of stereoisomeric mixtures in synthetic products and reaction monitoring.

Conformational Analysis

Conformational analysis of cyclotrisiloxanes reveals the dynamic behavior of these molecules and the energy barriers associated with different spatial arrangements [5] [9]. The six-membered siloxane ring system exhibits significant flexibility, allowing for various conformational states that interconvert through low-energy pathways [5]. This conformational mobility is a consequence of the relatively small barriers to rotation around silicon-oxygen bonds and the inherent flexibility of the siloxane backbone.

The planar conformation observed in most cyclotrisiloxanes represents an energy minimum that balances ring strain with steric interactions between substituents [5] [8]. Deviations from planarity are generally small, with maximum divergences of atoms from the ring plane typically not exceeding 0.1 Å for most derivatives [5]. However, the specific conformational preferences depend on the nature and size of substituents attached to silicon atoms.

Quantum chemical calculations have provided detailed insights into the conformational landscape of cyclotrisiloxanes [9]. Molecular orbital studies indicate that the barriers to conformational interconversion are relatively low, typically on the order of a few kilojoules per mole [9]. This low barrier height explains the dynamic behavior observed in solution-phase studies and the ability of these molecules to adopt different conformations in response to environmental changes.

Temperature-dependent studies have revealed the dynamic nature of cyclotrisiloxane conformations [4]. The thermal motion of substituent groups, particularly methyl groups in hexamethylcyclotrisiloxane, allows for significant conformational flexibility with average changes in interatomic distances of approximately 0.09 Å compared to normal thermal motion changes of about 0.03 Å [4]. This enhanced mobility reflects the low energy barriers between different conformational states.

The conformational behavior of cyclotrisiloxanes in different phases provides important information about molecular interactions and environmental effects [5]. Solid-state structures often reflect the influence of crystal packing forces, while solution-phase conformations may differ due to solvation effects and reduced intermolecular constraints [5]. Gas-phase electron diffraction studies provide insights into the intrinsic conformational preferences without the influence of intermolecular interactions.